![molecular formula C14H19ClN2O4S B2813831 2-chloro-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide CAS No. 568543-70-4](/img/structure/B2813831.png)
2-chloro-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide” is a chemical compound with the molecular formula C14H19ClN2O4S and a molecular weight of 346.83 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring (a six-membered ring with one nitrogen atom) sulfonylated at the 1-position. The sulfonyl group is attached to a phenyl ring, which is substituted at the 2-position with a methoxy group and at the 5-position with a chloroacetyl group .Physical And Chemical Properties Analysis
This compound has a predicted melting point of 223.33°C, a predicted boiling point of 522.98°C, and a predicted density of 1.4 g/cm3 . Its refractive index is predicted to be n20D 1.58 .Applications De Recherche Scientifique
Pharmacological Characterization and Environmental Impact
Pharmacological Studies on Analogs : Analogs of "2-chloro-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide," such as ketamine derivatives, have been synthesized and studied for their analgesic effects, demonstrating potential for pain management in medical research (Ahmadi et al., 2012).
Environmental Persistence of Chloroacetamide Herbicides : Studies on chloroacetamide herbicides, closely related to the chemical structure of interest, have explored their metabolism in human and rat liver microsomes, highlighting the complex metabolic pathways involved and their implications for environmental health and safety (Coleman et al., 2000).
Degradation and Mobility in Soils : Research into the degradation and mobility of related compounds, such as alachlor in natural and sludge-amended soils, provides insights into the environmental behavior of these chemicals, with implications for their safe use and management in agricultural settings (Rodríguez-Cruz & Lacorte, 2005).
Enzymatic Inhibition and Antimicrobial Properties
Enzymatic Inhibition for Therapeutic Applications : Synthesis and evaluation of N-substituted acetamide derivatives have shown potential for antibacterial activity, indicating the relevance of such compounds in developing new antimicrobial agents (Iqbal et al., 2017).
Antimicrobial Studies on Pyridine Derivatives : Pyridine derivatives, sharing a structural relation with the chemical , have been synthesized and tested for their toxicity against pests, offering potential applications in pest management and control strategies (Bakhite et al., 2014).
Safety and Hazards
This compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P260), wash thoroughly after handling (P264), wear protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
2-chloro-N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-21-13-6-5-11(9-12(13)16-14(18)10-15)22(19,20)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPNDBGKNPFPKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

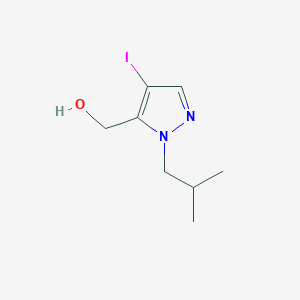
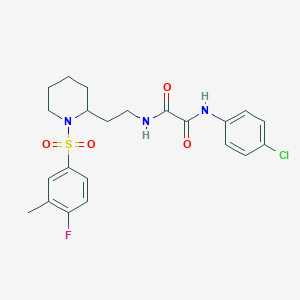
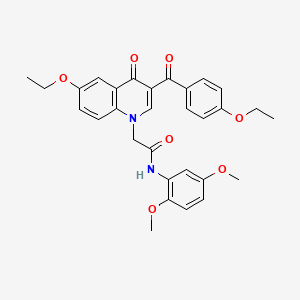
![2-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2813756.png)
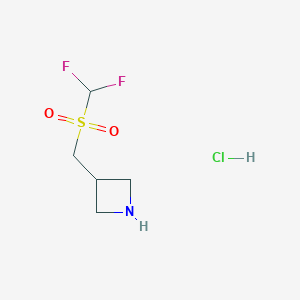
![5-Oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}pentanoic acid](/img/structure/B2813758.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2813759.png)
![4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-ethoxy-5-iodobenzoic acid](/img/structure/B2813760.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2813761.png)
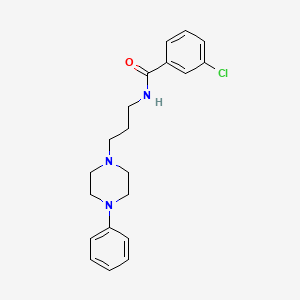
![2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride](/img/structure/B2813765.png)
![(3aS,6aS)-3-amino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione](/img/structure/B2813767.png)
![2-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-5-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2813768.png)
